molecular formula C20H22Cl3N3O B11977116 N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide

Cat. No.: B11977116
M. Wt: 426.8 g/mol
InChI Key: ZQSMOXRTFRRYER-UHFFFAOYSA-N
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Description

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylpiperazine moiety and a trichloroethyl group attached to a benzamide structure

Properties

Molecular Formula

C20H22Cl3N3O

Molecular Weight

426.8 g/mol

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C20H22Cl3N3O/c21-20(22,23)19(24-18(27)17-9-5-2-6-10-17)26-13-11-25(12-14-26)15-16-7-3-1-4-8-16/h1-10,19H,11-15H2,(H,24,27)

InChI Key

ZQSMOXRTFRRYER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide typically involves the reaction of 4-benzylpiperazine with 2,2,2-trichloroethylbenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)benzamide
  • N-(4-benzylpiperazin-1-yl)-2-chloroethylbenzamide
  • N-(4-benzylpiperazin-1-yl)-2,2-dichloroethylbenzamide

Uniqueness

N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide stands out due to the presence of the trichloroethyl group, which imparts unique chemical properties such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

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